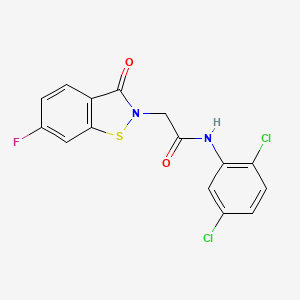![molecular formula C23H21N3O4 B11048213 N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-Metil-2,7-dioxo-2,7-dihidro-3H-nafto[1,2,3-DE]quinolin-1-YL)-2-morfolinoacetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo naftoquinolínico, que es conocido por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N1-(3-Metil-2,7-dioxo-2,7-dihidro-3H-nafto[1,2,3-DE]quinolin-1-YL)-2-morfolinoacetamida normalmente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo naftoquinolínico, seguido de la introducción del grupo morfolinoacetamida. Los pasos clave incluyen:
Formación del Núcleo Nftoquinolínico: Esto se puede lograr a través de reacciones de ciclización que involucran materiales de partida apropiados como derivados del ácido 2-aminobenzoico y 1,4-naftoquinona.
Introducción del Grupo Morfolinoacetamida: Este paso involucra la reacción del intermedio naftoquinolínico con morfolina y anhídrido acético bajo condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como la química de flujo continuo y plataformas de síntesis automatizadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
N~1~-(3-Metil-2,7-dioxo-2,7-dihidro-3H-nafto[1,2,3-DE]quinolin-1-YL)-2-morfolinoacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la parte quinona a hidroquinona.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo morfolinoacetamida.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.
Productos Mayores Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroquinona.
Sustitución: Varios derivados sustituidos de morfolinoacetamida.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como un inhibidor o modulador enzimático.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en la investigación del cáncer debido a su núcleo quinolínico.
Mecanismo De Acción
El mecanismo de acción de N1-(3-Metil-2,7-dioxo-2,7-dihidro-3H-nafto[1,2,3-DE]quinolin-1-YL)-2-morfolinoacetamida involucra su interacción con objetivos moleculares específicos. El núcleo quinolínico del compuesto puede intercalarse con el ADN, potencialmente inhibiendo la replicación y transcripción del ADN. Además, el grupo morfolinoacetamida puede interactuar con diversas enzimas, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Naftoquinona: Compuestos como la menadiona y la plumbagina comparten el núcleo naftoquinónico.
Derivados de Quinolina: Compuestos como la cloroquina y la quinina tienen estructuras quinolínicas similares.
Singularidad
N~1~-(3-Metil-2,7-dioxo-2,7-dihidro-3H-nafto[1,2,3-DE]quinolin-1-YL)-2-morfolinoacetamida es único debido a la combinación del núcleo naftoquinolínico con el grupo morfolinoacetamida, que confiere propiedades químicas y biológicas distintas. Esta combinación mejora su potencial como un compuesto versátil para diversas aplicaciones científicas.
Propiedades
Fórmula molecular |
C23H21N3O4 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-16-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C23H21N3O4/c1-25-17-8-4-7-16-19(17)20(14-5-2-3-6-15(14)22(16)28)21(23(25)29)24-18(27)13-26-9-11-30-12-10-26/h2-8H,9-13H2,1H3,(H,24,27) |
Clave InChI |
HFKZPCJQYFXOIQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC3=C2C(=C(C1=O)NC(=O)CN4CCOCC4)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048139.png)
![2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11048145.png)
![4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048146.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11048159.png)

![4-(2,6-dichlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048166.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11048194.png)
![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)
![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)
![1-(3-chloro-2-methylphenyl)-6-(2-methylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048204.png)
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)


![1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)
